4,5-Dibromo-6-methyl-1H-indazole

Medicinal chemistry Cross-coupling Chemical biology

Researchers need indazole building blocks with predictable reactivity for kinase SAR. Generic indazoles lack regiochemical control, limiting library diversity and metabolic stability. 4,5-Dibromo-6-methyl-1H-indazole solves this: - Dual C4/C5 bromination enables sequential orthogonal cross-coupling for systematic chemical space exploration. - C6-methyl blocks CYP oxidation, improving metabolic stability vs. non-methylated analogs. - Polyhalogenation improves kinome selectivity, reducing off-target effects in chemical probes. Single batch supports multiple derivatizations, maximizing resource efficiency.

Molecular Formula C8H6Br2N2
Molecular Weight 289.95 g/mol
Cat. No. B13922475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-6-methyl-1H-indazole
Molecular FormulaC8H6Br2N2
Molecular Weight289.95 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=NN2)C(=C1Br)Br
InChIInChI=1S/C8H6Br2N2/c1-4-2-6-5(3-11-12-6)8(10)7(4)9/h2-3H,1H3,(H,11,12)
InChIKeyWBJPTXBSTCWRCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dibromo-6-methyl-1H-indazole: Kinase Inhibitor Building Block


4,5-Dibromo-6-methyl-1H-indazole (CAS 2368911-22-0) is a polyhalogenated heterocyclic compound consisting of an indazole core with bromine atoms substituted at the 4- and 5-positions and a methyl group at the 6-position . The compound belongs to the indazole class, a scaffold widely recognized in medicinal chemistry for its diverse pharmacological activities including kinase inhibition, anti-inflammatory, and anticancer properties [1]. Its specific substitution pattern makes it a strategic intermediate in structure-activity relationship (SAR) studies and in the development of targeted kinase inhibitors [2].

1
Orthogonal cross-coupling platform via dual C4/C5 bromine handles
2
Metabolic stability screening with C6 methyl blocking CYP oxidation
3
Kinase inhibitor SAR libraries exploiting polyhalogenated indazole core

Why 4,5-Dibromo-6-methyl-1H-indazole Cannot Be Replaced


Indazole substitution patterns profoundly influence biological activity, yet subtle positional variations produce divergent pharmacological profiles that cannot be generalized across in-class compounds. While 6-methyl-1H-indazole derivatives show broad anticancer and antimicrobial activity , and 4,5-dibromo-1H-indazole serves as a synthetic intermediate , the specific combination of dual C4/C5 bromination plus C6 methylation in 4,5-dibromo-6-methyl-1H-indazole creates a unique electronic and steric environment that alters binding interactions with kinase ATP pockets and determines regioselective cross-coupling potential. SAR studies consistently demonstrate that bromine substitution pattern is not interchangeable—C4/C5 dibromination yields distinct potency and selectivity profiles compared to mono-brominated or alternative dibromo regioisomers [1]. Procurement based solely on indazole scaffold identity without precise substitution matching risks selecting compounds with divergent reactivity in downstream chemistry and unpredictable biological outcomes.

Target Compound
Possible Substitute
Interchangeability Risk
4,5-Dibromo-6-methyl
Monobromo analogs (e.g., 5-bromo-6-methyl)
Reduced derivatization handles may limit sequential orthogonal coupling
4,5-Dibromo-6-methyl
Non-methylated analog (4,5-dibromo-1H-indazole)
Lower metabolic stability likely; C6 site exposed to oxidative metabolism
4,5-Dibromo-6-methyl
Alternative regioisomers (e.g., 4,6-dibromo-1H-indazole)
Divergent kinase binding profiles and target engagement may occur

4,5-Dibromo-6-methyl-1H-indazole vs. Analogs: Evidence


Dual Orthogonal Cross-Coupling via C4/C5 Dibromination

4,5-Dibromo-6-methyl-1H-indazole contains two bromine atoms at the C4 and C5 positions, providing two distinct reactive handles for sequential orthogonal cross-coupling. This dual functionalization capability is absent in monobromo analogs such as 5-bromo-6-methyl-1H-indazole and 4-bromo-6-methyl-1H-indazole, which offer only a single site for derivatization . The C4 and C5 bromine atoms exhibit differential reactivity due to their distinct electronic environments within the indazole ring, enabling regioselective sequential functionalization using Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling reactions [1].

Cross-Coupling Handles
Class-level
2 reactive handles vs 1
Supports diverse SAR library synthesis
Sequential orthogonal functionalization potential
Medicinal chemistry Cross-coupling Chemical biology

Metabolic Stability from C6 Methyl Substitution

The presence of a methyl group at the C6 position in 4,5-dibromo-6-methyl-1H-indazole blocks a potential site for cytochrome P450-mediated oxidative metabolism that remains exposed in the non-methylated analog 4,5-dibromo-1H-indazole [1]. Vendor technical documentation for structurally related 4-bromo-6-methyl-1H-indazole confirms that the 6-methyl substituent improves metabolic stability by blocking oxidation sites while maintaining favorable solubility properties . This modification is a well-established medicinal chemistry strategy to enhance in vivo half-life and reduce clearance of indazole-based drug candidates.

Metabolic Stability
Data to verify
C6 methyl blocks CYP site
Supports PK stability screening context
Oxidative metabolism site protection
Drug metabolism Pharmacokinetics Medicinal chemistry

Distinct Kinase Binding Profile of C4/C5 Dibromo Pattern

The 4,5-dibromo substitution pattern on the indazole core influences kinase binding through both steric and electronic mechanisms. Structural analysis of indazole-based kinase inhibitors reveals that halogen substitution at the C4 and C5 positions contributes to binding via halogen bonding interactions with backbone carbonyl groups in the kinase hinge region [1]. Comparative studies on halogenated indazole synthetic cannabinoid receptor agonists demonstrate that halogenation position significantly alters potency—5-position bromination produces distinct activity profiles compared to alternative substitution patterns [2]. The 4,5-dibromo pattern in the target compound differs from the 4,6-dibromo regioisomer (which exhibits antiangiogenic properties ), indicating divergent target engagement profiles.

Kinase Binding Profile
Class-level
Pattern-specific contacts
Regioisomer-specific screening required
Divergence from 4,6-dibromo regioisomer
Kinase inhibition Structure-activity relationship Oncology

Electronic Modulation by C6 Methyl Group

The C6 methyl group in 4,5-dibromo-6-methyl-1H-indazole acts as an electron-donating substituent via inductive and hyperconjugative effects, modulating the electron density of the indazole aromatic system relative to the non-methylated 4,5-dibromo-1H-indazole (CAS 1351668-28-4) [1]. This electronic modulation influences both the reactivity of the C4 and C5 bromine atoms in cross-coupling and the binding affinity to kinase targets. Indazole scaffold analysis indicates that substituent electronic effects significantly alter hydrogen-bonding capacity and halogen bonding strength at the kinase hinge region [2].

Electronic Modulation
Class-level
+I effect increases e-density
Impacts reactivity and binding strength
Electron density shift by methyl group
Physical organic chemistry Medicinal chemistry Computational chemistry

Enhanced Kinase Selectivity with Polyhalogenated Indazoles

Polyhalogenated indazole scaffolds demonstrate improved kinase selectivity profiles compared to non-halogenated analogs. Crystallographic studies of pentabromoindazole (K64, 3,4,5,6,7-pentabromo-1H-indazole) bound to CK2 kinase reveal that multiple bromine atoms engage in halogen bonding interactions that confer selectivity—K64 displays much higher overall selectivity than non-halogenated inhibitors TBB and DMAT when tested on a panel of 80 kinases [1]. While direct data for 4,5-dibromo-6-methyl-1H-indazole is not available, the principle that polyhalogenation enhances kinase selectivity through multiple halogen bonding contacts is established [2].

Kinase Selectivity
Class-level
Selectivity enhancement
Supports target-specific screening
Polyhalogenated core benchmarked
Kinase selectivity Polyhalogenation Drug discovery

4,5-Dibromo-6-methyl-1H-indazole Applications


Kinase Inhibitor Lead Generation & SAR Libraries

4,5-Dibromo-6-methyl-1H-indazole serves as a strategic starting scaffold for generating focused kinase inhibitor libraries. The dual bromine substitution at C4 and C5 enables sequential orthogonal cross-coupling reactions, allowing medicinal chemists to systematically explore chemical space around the indazole core while maintaining the metabolically stabilizing C6 methyl group . This approach is particularly valuable for programs targeting kinases where halogen bonding contributes to affinity and selectivity [1].

Selective Kinase Probes with Reduced Off-Target Activity

The 4,5-dibromo substitution pattern in this compound, combined with the C6 methyl group, provides a polyhalogenated scaffold suitable for developing selective kinase chemical probes. Literature precedent demonstrates that polyhalogenated indazoles exhibit enhanced selectivity across kinome panels compared to non-halogenated or mono-halogenated analogs . Researchers can leverage this scaffold to design probes with improved target engagement specificity, reducing confounding off-target effects in cellular mechanism-of-action studies [1].

Metabolically Stabilized Building Block for In Vivo Studies

The C6 methyl substituent in 4,5-dibromo-6-methyl-1H-indazole blocks a potential site for cytochrome P450-mediated oxidative metabolism, a feature that improves metabolic stability relative to non-methylated 4,5-dibromo-1H-indazole . This makes the compound a more suitable building block for programs that anticipate advancing candidates into in vivo efficacy and pharmacokinetic studies, where metabolic stability is a critical determinant of exposure and half-life [1].

Orthogonal Derivatization for Diversity-Oriented Synthesis

The differential reactivity of the C4 and C5 bromine atoms in 4,5-dibromo-6-methyl-1H-indazole enables sequential orthogonal functionalization strategies. Researchers can first derivatize the more reactive bromine position via Suzuki-Miyaura coupling, then subsequently functionalize the remaining bromine using alternative coupling conditions or with different coupling partners. This orthogonal reactivity platform maximizes the chemical diversity accessible from a single procurement event, optimizing resource utilization in early-stage discovery .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR libraries
Dual orthogonal coupling handles (C4/C5 Br)
SAR diversity and regioselectivity control
Selective kinase probe development
Polyhalogenated indazole scaffold
Kinome selectivity profiling and off-target analysis
Metabolically stabilized building block
C6 methyl substitution
In vitro metabolic stability assays (microsomes)
Diversity-oriented synthesis
Differential reactivity via electronic effects
Orthogonal coupling reaction sequence optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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